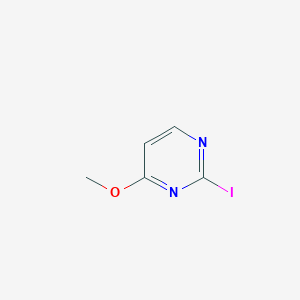

2-Iodo-4-methoxypyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-iodo-4-methoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5IN2O/c1-9-4-2-3-7-5(6)8-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJMVIKKKZCNEGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00473179 | |

| Record name | 2-iodo-4-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00473179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

262353-35-5 | |

| Record name | 2-Iodo-4-methoxypyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=262353-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-iodo-4-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00473179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Technical Guide to 2-Iodo-4-methoxypyrimidine: Properties, Reactivity, and Applications

Abstract

This technical guide provides an in-depth analysis of 2-Iodo-4-methoxypyrimidine (CAS No. 262353-35-5), a pivotal heterocyclic building block for researchers, medicinal chemists, and drug development professionals. We will move beyond a simple recitation of facts to explore the causality behind its utility, focusing on its physicochemical properties, a robust synthesis protocol, and its versatile reactivity in modern synthetic chemistry. Particular emphasis is placed on its application in palladium-catalyzed cross-coupling reactions, which are foundational for constructing the complex molecular architectures required for novel therapeutics, particularly kinase inhibitors. This document is designed to serve as a practical and authoritative resource, enabling scientists to effectively leverage this reagent in their research endeavors.

Core Physicochemical & Safety Profile

A comprehensive understanding of a reagent's properties is the bedrock of successful and safe experimentation. This compound is a stable, solid material, which simplifies handling and storage compared to liquid or unstable reagents.[1] Its key characteristics are summarized below.

Physicochemical Data

The combination of a reactive iodine atom and an electron-donating methoxy group on the pyrimidine core dictates the compound's chemical behavior and physical properties.[1]

| Property | Value | Source(s) |

| CAS Number | 262353-35-5 | [2][3] |

| Molecular Formula | C₅H₅IN₂O | [3] |

| Molecular Weight | 236.01 g/mol | [3] |

| Appearance | White to off-white or light yellow solid | [1] |

| Purity | Typically ≥97% | [2] |

| Melting Point | Data not consistently available. The analogous 2-chloro-4-methoxypyrimidine melts at 54-57 °C, suggesting a higher melting point for the iodo derivative. | |

| IUPAC Name | This compound | |

| Storage | 2-8°C, keep in dark place, under inert atmosphere (e.g., Nitrogen or Argon) | [2] |

Spectral Data (Predicted ¹H-NMR)

While specific spectra are vendor-dependent, the expected ¹H-NMR spectrum in CDCl₃ is straightforward and serves as a reliable identity check. The electron-donating methoxy group and the electron-withdrawing iodine and ring nitrogens create a distinct pattern.

-

~ 8.2-8.4 ppm (d, 1H): Proton at C6, adjacent to a nitrogen atom.

-

~ 6.5-6.7 ppm (d, 1H): Proton at C5, shielded by the adjacent methoxy group.

-

~ 4.0-4.1 ppm (s, 3H): Protons of the methoxy group (-OCH₃).

Safety & Handling

As with any halogenated organic compound, appropriate precautions are mandatory. The compound is classified with the GHS07 pictogram.[2]

-

Signal Word: Warning[2]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Precautionary Measures: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

Synthesis Protocol: From Chloro to Iodo Precursor

The most direct and reliable synthesis of this compound involves a Finkelstein-type halogen exchange reaction from its more common chloro-analogue, 2-chloro-4-methoxypyrimidine. This approach is advantageous as the starting material is readily available, and the reaction is typically high-yielding. The following protocol is adapted from established methodologies for similar pyrimidine systems.[4]

Experimental Protocol: Synthesis of this compound

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 2-chloro-4-methoxypyrimidine (1.0 eq) in anhydrous acetonitrile (approx. 10 mL per 1 g of starting material).

-

Addition of Iodide Source: Add sodium iodide (3.0 eq) to the solution. The large excess drives the equilibrium towards the desired iodo product.

-

Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up: After cooling to room temperature, remove the acetonitrile under reduced pressure. Partition the resulting residue between dichloromethane (DCM) and water.

-

Extraction: Extract the aqueous layer twice more with DCM. Combine the organic layers.

-

Purification: Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate (to remove any residual iodine), followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Final Product: The crude product can be further purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a solid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity: The Art of Cross-Coupling

The synthetic power of this compound lies in the reactivity of its C-I bond.[1] The carbon-iodine bond is the weakest among the carbon-halogen bonds, making it highly susceptible to oxidative addition to a low-valent palladium(0) catalyst. This is the crucial initiation step for a host of powerful C-C and C-N bond-forming reactions, which are the workhorses of modern medicinal chemistry.[1]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating biaryl or vinyl-aryl structures. Its tolerance for a vast array of functional groups and generally mild conditions make it ideal for complex molecule synthesis.[5]

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

-

Inert Atmosphere: To a microwave vial or Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 3.0 eq).

-

Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

-

Solvent: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).

-

Reaction: Heat the reaction mixture to 80-100°C for 2-12 hours, or until TLC/LC-MS analysis indicates completion. Microwave irradiation can significantly shorten reaction times (e.g., 15-30 minutes at 120°C).[5][6][7]

-

Work-up: After cooling, dilute the mixture with ethyl acetate and water. Separate the layers.

-

Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the residue via silica gel chromatography to obtain 2-phenyl-4-methoxypyrimidine.

Sonogashira Coupling

For the direct installation of an alkyne moiety, the Sonogashira coupling is the premier method. It typically employs a dual-catalyst system of palladium and a copper(I) salt.[8] This reaction is fundamental for creating rigid linkers in molecules and is a key step in the synthesis of many natural products and organic materials.[8]

-

Inert Atmosphere: To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).

-

Solvent and Base: Dissolve the starting material in a suitable solvent like tetrahydrofuran (THF) or DMF. Add a base, typically an amine such as triethylamine (TEA) or diisopropylethylamine (DIPEA), which also serves as a solvent.

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq) and the copper co-catalyst (e.g., Copper(I) iodide, CuI, 0.05 eq).

-

Alkyne Addition: Add phenylacetylene (1.1 eq) dropwise to the mixture.

-

Reaction: Stir the reaction at room temperature to 60°C. The reaction is often complete within a few hours. Monitor by TLC/LC-MS.

-

Work-up: Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with the reaction solvent.

-

Purification: Concentrate the filtrate and purify the resulting residue by silica gel chromatography to yield 2-(phenylethynyl)-4-methoxypyrimidine.

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

The pyrimidine core is a "privileged scaffold" in medicinal chemistry, particularly for the development of kinase inhibitors.[9] This is because the nitrogen atoms of the pyrimidine ring are perfectly positioned to form critical hydrogen bonds with the "hinge region" of the ATP-binding pocket of many kinases, a key interaction for potent inhibition.

This compound is an exemplary starting point for building libraries of kinase inhibitors. For instance, in the synthesis of analogues of the groundbreaking drug Imatinib (Gleevec), a 2,4-disubstituted pyrimidine core is essential.[6][10][11][12] A synthetic strategy could involve:

-

C-C Bond Formation: A Suzuki coupling at the C2 position of this compound to install an aryl group.

-

Functional Group Interconversion: Conversion of the C4-methoxy group into a better leaving group (e.g., a chloro group using POCl₃).

-

C-N Bond Formation: A subsequent nucleophilic aromatic substitution (SₙAr) or Buchwald-Hartwig amination at the C4 position to introduce the amine side chain characteristic of many kinase inhibitors.

This modular approach allows for rapid diversification at two key positions on the pyrimidine scaffold, enabling systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity against a target kinase.[9]

Conclusion

This compound is more than a simple chemical; it is a versatile and enabling tool for chemical innovation. Its stable, solid nature simplifies its use, while the high reactivity of the carbon-iodine bond provides a reliable entry point into powerful cross-coupling chemistries. For researchers in drug discovery, its structure is pre-validated as a core component of kinase inhibitors, making it an invaluable building block for the synthesis of next-generation therapeutics. A thorough understanding of its properties and reactivity, as detailed in this guide, is essential for unlocking its full synthetic potential.

References

-

EON Biotech. (n.d.). Pyrimidine, 2-iodo-4-methoxy- – (262353-35-5). Retrieved from [Link]

-

XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word 下载CAS: 262353-35-5. Retrieved from [Link]

-

Molbase. (n.d.). This compound | 262353-35-5. Retrieved from [Link]

-

Kormos, A., et al. (n.d.). Flow Chemistry: Sonogashira Coupling. Retrieved from [Link]

-

Kinigopoulou, M., et al. (2016). An optimized approach in the synthesis of imatinib intermediates and analogues. RSC Advances, 6, 61458-61467. Retrieved from [Link]

-

Pendidikan Kimia. (n.d.). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Retrieved from [Link]

-

Xu, L., et al. (2010). 2-Iodo-4,6-dimethylpyrimidine. Acta Crystallographica Section E, 66(Pt 6), o1686. Retrieved from [Link]

-

Prathipati, P., et al. (2016). Synthesis and Biopharmaceutical Evaluation of Imatinib Analogues Featuring Unusual Structural Motifs. ChemMedChem, 11(1), 52-61. Retrieved from [Link]

-

Prathipati, P., et al. (2016). Synthesis and Biopharmaceutical Evaluation of Imatinib Analogues Featuring Unusual Structural Motifs. ResearchGate. Retrieved from [Link]

-

Baxendale, I. R., et al. (2013). An Expeditious Synthesis of Imatinib and Analogues Utilising Flow Chemistry Methods. Organic & Biomolecular Chemistry, 11(12), 2006-2016. Retrieved from [Link]

-

Rahman, M., et al. (2023). 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies. Frontiers in Chemistry, 11, 1284693. Retrieved from [Link]

-

D'Sa, B. A., et al. (2019). Probing the Effects of Pyrimidine Functional Group Switches on Acyclic Fleximer Analogues for Antiviral Activity. Molecules, 24(17), 3184. Retrieved from [Link]

-

Kinigopoulou, M., et al. (2016). An optimized approach in the synthesis of imatinib intermediates and analogues. ResearchGate. Retrieved from [Link]

-

Ordóñez, M., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 748. Retrieved from [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

-

Abraham, R. J., et al. (2001). Proton chemical shifts in NMR. Part 12.1 Steric, electric field and conformational effects in acyclic and cyclic ethers. Magnetic Resonance in Chemistry, 39(8), 471-482. Retrieved from [Link]

-

KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities. Retrieved from [Link]

-

Uher, M., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts, 11(4), 439. Retrieved from [Link]

-

Uher, M., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. ResearchGate. Retrieved from [Link]

-

Gonzalez-Bobes, F., et al. (2018). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry, 14, 2598-2605. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki cross-coupling of 4a–f, h with arylboronic acids. Retrieved from [Link]

-

Senger, J., et al. (2021). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules, 26(11), 3295. Retrieved from [Link]

-

Szychowski, K. A., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384-2393. Retrieved from [Link]

-

Moye, C. J. (1964). The synthesis of 4,6-Dihydroxy-2-methoxypyrimidine and derived pyrimidine intermediates. Australian Journal of Chemistry, 17(11), 1309-1311. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2'-iodo analogues of ß-rhodomycins. Retrieved from [Link]

Sources

- 1. scribd.com [scribd.com]

- 2. This compound | 262353-35-5 [sigmaaldrich.com]

- 3. eontrading.uk [eontrading.uk]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. An expeditious synthesis of imatinib and analogues utilising flow chemistry methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Biopharmaceutical Evaluation of Imatinib Analogues Featuring Unusual Structural Motifs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. An optimized approach in the synthesis of imatinib intermediates and analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]

Introduction: The Strategic Value of a Functionalized Pyrimidine

An In-Depth Technical Guide to 2-Iodo-4-methoxypyrimidine (CAS: 262353-35-5): A Keystone Reagent in Modern Medicinal Chemistry

In the landscape of drug discovery and development, the pyrimidine scaffold is a cornerstone, integral to the structure of nucleobases and a vast array of therapeutic agents.[1][2][3] Within this class of privileged heterocycles, this compound emerges as a particularly valuable building block. Its strategic importance lies in the combination of a stable, electron-rich pyrimidine core, modulated by the methoxy group, and a highly reactive iodine substituent at the 2-position.[4] This iodine atom serves as a versatile synthetic handle, enabling a wide range of carbon-carbon and carbon-nitrogen bond-forming reactions, most notably palladium-catalyzed cross-couplings.[4] Consequently, this reagent provides researchers with a reliable and flexible platform for the synthesis of complex molecules, including kinase inhibitors, nucleoside analogues, and other bioactive compounds, facilitating the exploration of structure-activity relationships and the construction of novel drug candidates.[4]

Physicochemical Properties and Characterization

This compound is typically supplied as a white to light yellow solid, a form that allows for easy handling and storage.[4] Its structural integrity and purity are paramount for reproducible downstream applications and are typically confirmed using standard analytical techniques such as ¹H NMR and Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5]

| Property | Value | Source(s) |

| CAS Number | 262353-35-5 | [6][7][8] |

| Molecular Formula | C₅H₅IN₂O | [6][7][8] |

| Molecular Weight | 236.01 g/mol | [7][8] |

| Appearance | White to off-white or light yellow solid | [4] |

| Typical Purity | ≥95-98% | [4][6] |

| IUPAC Name | This compound | [6] |

| InChI Key | HJMVIKKKZCNEGZ-UHFFFAOYSA-N | [6][9] |

| Canonical SMILES | COC1=CC=NC(=N1)I | [9] |

| Storage Conditions | 2-8°C, Keep in dark place, Inert atmosphere | [6] |

Synthesis Pathway: A Representative Protocol

While multiple synthetic routes to this compound are conceivable, a common and logical approach involves the iodination of a suitable 4-methoxypyrimidine precursor. The electrophilic iodination of electron-deficient heterocycles like pyrimidines can be challenging and often requires an activating agent to generate a potent electrophilic iodine species (I⁺).[10] The following protocol is a representative methodology synthesized from established principles of heterocyclic chemistry.

Rationale: The synthesis begins with a commercially available and relatively inexpensive starting material, 2,4-dichloropyrimidine. The first step involves a selective nucleophilic aromatic substitution (SNAr) to install the methoxy group. The greater reactivity of the chlorine atom at the 4-position compared to the 2-position allows for regioselective substitution. The subsequent step is a Finkelstein-type halogen exchange, where the remaining chloro group is converted to the more reactive iodo group, a common strategy for preparing aryl iodides.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 2-Chloro-4-methoxypyrimidine from 2,4-Dichloropyrimidine

-

Reagent Preparation : In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, prepare a solution of sodium methoxide. This can be done by carefully adding sodium metal (1.0 eq) to anhydrous methanol under a nitrogen atmosphere at 0°C.

-

Reaction Setup : Once all the sodium has reacted, add a solution of 2,4-dichloropyrimidine (1.0 eq) in anhydrous methanol dropwise to the sodium methoxide solution at 0°C.

-

Execution : After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

-

Work-up and Purification : Upon completion, quench the reaction by carefully adding water. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The crude 2-chloro-4-methoxypyrimidine can be purified by silica gel column chromatography.

Step 2: Synthesis of this compound via Halogen Exchange

-

Reaction Setup : In a sealed tube or a round-bottom flask equipped with a reflux condenser, combine 2-chloro-4-methoxypyrimidine (1.0 eq), sodium iodide (NaI, 1.5-2.0 eq), and a suitable solvent such as acetonitrile or acetone.

-

Execution : Heat the reaction mixture to reflux (typically 80-100°C) and stir for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS until the starting material is consumed.

-

Work-up and Purification : Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Partition the residue between water and dichloromethane. Separate the layers and extract the aqueous phase with dichloromethane (2x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude product can be purified by silica gel column chromatography or recrystallization to yield this compound.

Figure 1: A representative synthetic workflow for preparing this compound.

Chemical Reactivity: The Gateway to Molecular Diversity

The synthetic utility of this compound is dominated by its performance in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly weaker and more polarizable than its bromine or chlorine counterparts, making it highly susceptible to oxidative addition to a Palladium(0) center, which is the rate-determining step in many catalytic cycles.[11][12] This enhanced reactivity allows for milder reaction conditions and broader substrate scope.[4]

Figure 2: Key palladium-catalyzed cross-coupling reactions of this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organoboron species with an organic halide.[12][13] Using this compound, researchers can readily introduce a diverse range of aryl or heteroaryl substituents at the 2-position.

Causality: The reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[12][14] An essential component is the base (e.g., Na₂CO₃, K₃PO₄), which activates the boronic acid, facilitating the crucial transmetalation step where the organic group is transferred from boron to the palladium center.[13][15]

-

Reaction Setup : To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base like potassium carbonate (K₂CO₃, 2.0-3.0 eq).

-

Solvent Addition : Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water.

-

Execution : Purge the vessel with an inert gas (nitrogen or argon). Heat the mixture to 80-100°C and stir for 4-16 hours, monitoring for completion by TLC or LC-MS.

-

Work-up and Purification : After cooling, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by silica gel chromatography to obtain the 2-aryl-4-methoxypyrimidine product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for constructing carbon-nitrogen bonds, a linkage ubiquitous in pharmaceuticals.[16][17][18] This reaction allows for the coupling of this compound with a wide variety of primary and secondary amines.

Causality: Similar to the Suzuki coupling, this reaction relies on a palladium catalyst. The choice of phosphine ligand is critical; bulky, electron-rich ligands (e.g., Xantphos, BINAP) are often required to promote the reductive elimination step that forms the C-N bond and regenerates the Pd(0) catalyst.[16] A strong, non-nucleophilic base (e.g., NaOt-Bu, K₂CO₃) is necessary to deprotonate the amine, forming the palladium-amido intermediate.[17][18]

-

Reaction Setup : In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the desired amine (1.1-1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃ or NaOt-Bu) in a dry reaction vessel.

-

Solvent Addition : Add a dry, degassed solvent such as toluene or 1,4-dioxane.

-

Execution : Seal the vessel and heat the reaction mixture to 80-110°C for 8-24 hours. Monitor the reaction's progress via TLC or LC-MS.

-

Work-up and Purification : Cool the mixture to room temperature, dilute with an appropriate solvent like ethyl acetate, and filter through a pad of Celite to remove inorganic salts and the catalyst. Concentrate the filtrate and purify the crude product by silica gel chromatography.

Applications in Drug Discovery

The pyrimidine core is a privileged scaffold in medicinal chemistry due to its ability to act as a bioisostere for phenyl rings and engage in crucial hydrogen bonding interactions with biological targets.[2] this compound provides a direct entry point to novel, functionalized pyrimidines that serve as lead compounds in various therapeutic areas.

-

Kinase Inhibitors : Many kinase inhibitors feature a substituted pyrimidine core that anchors the molecule in the ATP-binding pocket of the target kinase. The ability to easily diversify the 2-position of the pyrimidine ring via cross-coupling reactions is essential for tuning selectivity and potency.[2][4]

-

Antiviral and Anticancer Agents : As a fundamental component of nucleic acids, the pyrimidine structure is central to the design of antiviral and anticancer nucleoside analogues.[2][4]

-

CNS-Active Agents : Substituted pyrimidines are also found in drugs targeting the central nervous system, where fine-tuning of physicochemical properties is critical for crossing the blood-brain barrier.[2]

Figure 3: Logical flow from this compound to therapeutic applications.

Handling, Storage, and Safety

As with any laboratory chemical, proper handling of this compound is essential. It is a solid that should be stored in a cool (2-8°C), dark, and dry place under an inert atmosphere to ensure its long-term stability.[6]

Safety Information: [6]

-

Signal Word : Warning

-

Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).

-

Precautionary Statements : P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Conclusion

References

-

Buchwald–Hartwig amination. Wikipedia. [Link]

-

Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications. [Link]

-

A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. MDPI. [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

-

Buchwald-Hartwig amination. YouTube. [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

-

Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central. [Link]

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]

-

Iodination-deiodination. A Radiochemical Method for Detection of Structure and Changes in Structure in RNA. PubMed. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects [mdpi.com]

- 4. leapchem.com [leapchem.com]

- 5. 262353-35-5|this compound|BLD Pharm [bldpharm.com]

- 6. This compound | 262353-35-5 [sigmaaldrich.com]

- 7. This compound,(CAS# 262353-35-5)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 8. 262353-35-5 | this compound | Tetrahedron [thsci.com]

- 9. jk-sci.com [jk-sci.com]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. m.youtube.com [m.youtube.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. youtube.com [youtube.com]

A Comprehensive Technical Guide to 2-Iodo-4-methoxypyrimidine for Advanced Research

This guide provides an in-depth exploration of 2-Iodo-4-methoxypyrimidine, a critical building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental properties, strategic applications, and essential handling protocols, offering field-proven insights to empower your research and development endeavors.

Core Molecular and Physical Properties

This compound is a halogenated pyrimidine derivative valued for its specific reactivity and structural contributions to larger, biologically active molecules.[1] Its key identifiers and physicochemical properties are summarized below for quick reference.

| Property | Value | Source(s) |

| Molecular Weight | 236.01 g/mol | [2] |

| Molecular Formula | C₅H₅IN₂O | [2] |

| CAS Number | 262353-35-5 | [3] |

| Physical Form | Solid | |

| Purity | Typically ≥95-98% | [1] |

| Storage Temperature | 2-8°C, inert atmosphere, protect from light | |

| SMILES Code | COC1=NC(=NC=C1)I | [4] |

| InChI Key | HJMVIKKKZCNEGZ-UHFFFAOYSA-N | [4] |

Below is a 2D structural representation of the this compound molecule.

Caption: 2D Structure of this compound.

Strategic Importance in Medicinal Chemistry and Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5][6] this compound is a particularly valuable derivative for several key reasons:

-

Versatile Synthetic Handle: The iodine atom at the 2-position is an excellent leaving group, making it highly susceptible to displacement. This reactivity is the cornerstone of its utility, enabling facile introduction of diverse functionalities through various cross-coupling reactions.[1]

-

Palladium-Catalyzed Cross-Coupling: This reagent is exceptionally well-suited for palladium-catalyzed reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.[1] These reactions are fundamental in modern drug discovery for constructing complex molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds.

-

Modulation of Biological Activity: The methoxy group at the 4-position is an electron-donating group, which can influence the electronic properties of the pyrimidine ring.[1] This, in turn, can modulate the binding affinity and pharmacokinetic properties of the final compound.

The strategic placement of the reactive iodine and the modulating methoxy group makes this compound a preferred building block for creating libraries of novel compounds for high-throughput screening and lead optimization in drug discovery programs.[7]

Experimental Protocols: A Representative Application in Synthesis

The true power of this compound lies in its application. Below is a representative, generalized protocol for a Suzuki-Miyaura cross-coupling reaction, a common and powerful method for creating a C-C bond.

Objective: To couple this compound with an arylboronic acid to synthesize a 2-aryl-4-methoxypyrimidine derivative.

Materials and Reagents:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃ or Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and magnetic stirrer

Step-by-Step Methodology:

-

Inert Atmosphere Preparation: Assemble a round-bottom flask equipped with a magnetic stir bar and a condenser. Purge the entire apparatus with an inert gas (e.g., Nitrogen) for 10-15 minutes to ensure anaerobic conditions. This is critical as palladium catalysts can be sensitive to oxygen.

-

Reagent Addition: To the flask, add this compound (1 equivalent), the arylboronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).

-

Solvent and Catalyst Addition: Add the degassed solvent to the flask, followed by the palladium catalyst (typically 1-5 mol%).

-

Reaction Execution: Heat the reaction mixture to the desired temperature (often 80-110°C) and stir vigorously. Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

The following diagram illustrates this generalized synthetic workflow.

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Safety, Handling, and Storage

As a Senior Application Scientist, I cannot overstate the importance of rigorous safety protocols. This compound must be handled with care, adhering to the safety information provided in its Safety Data Sheet (SDS).

Hazard Summary:

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.[8]

-

Mandatory Safety Protocols:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Ventilation: Handle this compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[9]

-

Handling: Avoid direct contact with skin and eyes.[9] Wash hands thoroughly after handling.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere as specified.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[9]

Conclusion

This compound is a high-value reagent that serves as a versatile and powerful tool in the arsenal of medicinal and synthetic chemists. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable and efficient pathway for the synthesis of novel pyrimidine-based compounds.[1] By understanding its core properties, strategic applications, and adhering to strict safety protocols, researchers can effectively leverage this building block to accelerate the discovery and development of next-generation therapeutics.

References

-

J&K Scientific LLC. This compound | 262353-35-5. [Link]

-

PubChem. 2-Amino-4-iodo-6-methoxypyrimidine | C5H6IN3O | CID 13824465. [Link]

-

Capot Chemical Co., Ltd. MSDS of 2-fluoro-4-iodo-6-methoxypyridine. [Link]

-

Science of Synthesis. SYNTHESIS OF 2-ALKYLPYRIMIDINES VIA 2-ALKYL-1,4,5,6-TETRAHYDROPYRlMlDlNES. [Link]

-

PubMed Central (PMC). Recent Advances in Pyrimidine-Based Drugs. [Link]

-

MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]

-

HETEROCYCLES. OXIDATION OF 2.4-DISUBSTITUTED PYRIMIDINES WITH ORGANIC PERACIDS. [Link]

-

PubMed Central (PMC). Applications of biophysical techniques in drug discovery and development. [Link]

-

Chemical Papers. Preparation and characterization of 2-alkylthio-4-(4-bromomethylbenzoyloxy)-6-methylpyrimidines. [Link]

-

PubChem. 2,5-Dimethoxy-4-iodoamphetamine. [Link]

-

MDPI. Investigation of Host–Guest Interactions in 2-Ureido-4-ferrocenylpyrimidine Derivatives. [Link]

-

PubChem. 2-Iodo-4-methoxyheptane | C8H17IO | CID 89249553. [Link]

Sources

- 1. leapchem.com [leapchem.com]

- 2. 262353-35-5|this compound|BLD Pharm [bldpharm.com]

- 3. alchempharmtech.com [alchempharmtech.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Applications of biophysical techniques in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-Iodo-4-methoxypyrimidine: Synthesis, Reactivity, and Applications

Introduction

In the landscape of modern medicinal chemistry and organic synthesis, pyrimidine scaffolds are of paramount importance.[1][2] As a core component of nucleobases and a privileged structure in numerous therapeutic agents, the functionalization of the pyrimidine ring is a critical endeavor for drug discovery professionals.[2][3] 2-Iodo-4-methoxypyrimidine has emerged as a highly valuable and versatile building block in this context.[4] Its structure, featuring a reactive iodine atom at the C2 position and a methoxy group at the C4 position, offers a powerful combination of stability and reactivity. The iodine serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions, while the methoxy group modulates the electronic properties of the ring and can influence the biological activity of derivative compounds.[4][5]

This guide provides an in-depth technical overview of this compound, designed for researchers, scientists, and drug development professionals. We will explore its physicochemical properties, detail a representative synthesis, and provide a comprehensive analysis of its core reactivity in key cross-coupling reactions that are foundational to modern pharmaceutical development, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[4]

Section 1: Physicochemical Properties and Characterization

This compound is typically a white to light yellow solid, a form that facilitates easy handling and storage.[4] Its stability under standard laboratory conditions, combined with its solubility in common organic solvents, makes it a practical intermediate for multi-step synthetic sequences.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 262353-35-5 | [6] |

| Molecular Formula | C₅H₅IN₂O | |

| Molecular Weight | 236.01 g/mol | |

| Appearance | White to off-white or light yellow solid | [4] |

| Purity | ≥95-98% | [4] |

| Storage | Keep in dark place, inert atmosphere, 2-8°C |

Spectroscopic Characterization

Confirmation of the structure of this compound is typically achieved through standard spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be consistent with the structure, showing distinct signals for the aromatic protons on the pyrimidine ring and the methyl protons of the methoxy group.[4] The chemical shifts and coupling constants of the ring protons provide definitive evidence for the substitution pattern.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show five distinct resonances corresponding to the five carbon atoms in the molecule. The carbon atom attached to the iodine (C2) will exhibit a characteristic chemical shift.

-

Mass Spectrometry (LC-MS): Liquid chromatography-mass spectrometry is used to confirm the molecular weight of the compound, with the mass spectrum showing a molecular ion peak consistent with the calculated molecular weight of 236.01.[4]

Section 2: Synthesis of this compound

While several synthetic routes to this compound exist, a common and efficient method involves the iodination of a suitable pyrimidine precursor. The following is a representative, generalized protocol.

Representative Synthesis Workflow

The synthesis often starts from a more readily available halogenated pyrimidine, such as a chlorinated or brominated analog, followed by a nucleophilic substitution to introduce the methoxy group, and finally an iodination step.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Methoxylation and Iodination

This protocol is adapted from established procedures for the synthesis of substituted pyrimidines.

Step 1: Synthesis of 2-Chloro-4-methoxypyrimidine from 2,4-Dichloropyrimidine

-

Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, prepare a solution of sodium methoxide by carefully adding sodium metal to anhydrous methanol at 0°C.

-

Reaction: Once all the sodium has reacted, add a solution of 2,4-dichloropyrimidine in methanol dropwise to the sodium methoxide solution, maintaining the temperature below 10°C.

-

Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up: Upon completion, quench the reaction by pouring it into ice-water. Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield 2-chloro-4-methoxypyrimidine.

Step 2: Synthesis of this compound

-

Reaction Setup: To a sealed tube, add 2-chloro-4-methoxypyrimidine, sodium iodide, a catalytic amount of copper(I) iodide, and N,N'-dimethylethylenediamine as a ligand.

-

Solvent and Heating: Add anhydrous dioxane as the solvent. Seal the tube and heat the reaction mixture to 110°C for 12-24 hours.

-

Monitoring and Work-up: After cooling to room temperature, monitor the reaction for completion. Dilute the mixture with water and extract with an organic solvent.

-

Purification: The combined organic layers are washed, dried, and concentrated. The final product, this compound, is purified by column chromatography or recrystallization.

Causality Behind Choices:

-

Sodium Methoxide: A strong nucleophile and base, ideal for the selective displacement of the more reactive chlorine atom at the C4 position of 2,4-dichloropyrimidine.

-

Copper(I) Iodide/Ligand: This catalytic system is crucial for the Finkelstein-type halogen exchange reaction, facilitating the displacement of the less reactive chlorine at the C2 position with iodide. The ligand stabilizes the copper catalyst.

Section 3: Core Reactivity and Applications in Synthesis

The synthetic utility of this compound lies in the high reactivity of its C-I bond, making it an excellent substrate for palladium-catalyzed cross-coupling reactions.[4] These reactions are cornerstones of modern drug discovery, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions

Caption: Generalized catalytic cycle for Palladium cross-coupling reactions.

A. Suzuki-Miyaura Coupling

The Suzuki reaction is a powerful method for forming C-C bonds by coupling an organoboron compound with an organic halide.[7][8][9] this compound is an excellent substrate for this reaction, allowing for the introduction of various aryl, heteroaryl, or vinyl groups at the C2 position.

-

Protocol: Suzuki Coupling of this compound with Phenylboronic Acid

-

Setup: In a reaction vessel under an inert atmosphere (e.g., argon), combine this compound (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like sodium carbonate (2.0 eq).

-

Solvent: Add a mixture of solvents, typically toluene and water.

-

Reaction: Heat the mixture to reflux (around 90-100°C) and stir for 4-12 hours.

-

Work-up: After cooling, separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent.

-

Purification: Combine the organic extracts, dry, and concentrate. Purify the residue by column chromatography to obtain 2-phenyl-4-methoxypyrimidine.

-

B. Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[10][11] This reaction is instrumental in synthesizing conjugated enynes and aryl alkynes, which are important pharmacophores.

-

Protocol: Sonogashira Coupling with Phenylacetylene

-

Setup: To a flask under an inert atmosphere, add this compound (1.0 eq), a palladium catalyst like PdCl₂(PPh₃)₂ (0.03 eq), a copper(I) co-catalyst such as CuI (0.05 eq), and an amine base (e.g., triethylamine or diisopropylamine), which also serves as the solvent.[11]

-

Addition of Alkyne: Add phenylacetylene (1.1 eq) to the mixture.

-

Reaction: Stir the reaction at room temperature or with gentle heating (40-60°C) until the starting material is consumed.

-

Work-up and Purification: Filter the reaction mixture to remove the amine salt, concentrate the filtrate, and purify the resulting crude product by column chromatography.

-

C. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed C-N bond-forming reaction between an aryl halide and an amine.[12][13] This is a critical transformation for synthesizing arylamines, which are prevalent in pharmaceuticals.

-

Protocol: Buchwald-Hartwig Amination with Morpholine

-

Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), morpholine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a phosphine ligand (e.g., Xantphos, 0.04 eq), and a strong, non-nucleophilic base like sodium tert-butoxide (1.4 eq).[14]

-

Solvent: Add an anhydrous aprotic solvent such as toluene or dioxane.

-

Reaction: Heat the mixture to 80-110°C for 8-24 hours.

-

Work-up and Purification: Cool the reaction, quench with water, and extract with an organic solvent. The combined organic layers are dried, concentrated, and the product is purified via chromatography.

-

Table 2: Representative Cross-Coupling Reaction Conditions

| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Typical Yield |

| Suzuki | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃, K₂CO₃ | Toluene/H₂O | 70-95% |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N, DIPEA | Amine or THF | 65-90% |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ / Ligand | NaOtBu, K₃PO₄ | Toluene, Dioxane | 60-85% |

Case Study in Drug Development: Kinase Inhibitors

The pyrimidine core is central to the structure of many kinase inhibitors, which are a major class of anticancer drugs.[2][15] this compound serves as a key starting material for the synthesis of complex, substituted pyrimidines designed to target the ATP-binding site of specific kinases.[4][16] For instance, through a sequence of cross-coupling reactions, the C2 position can be functionalized with a group that interacts with the "hinge" region of the kinase, while other positions are modified to enhance selectivity and pharmacokinetic properties.[17][18] The methoxy group at the C4 position can be retained to improve metabolic stability or can be converted to other functional groups to fine-tune the molecule's activity.[5]

Conclusion

This compound is a cornerstone building block for organic and medicinal chemists. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable and versatile platform for the synthesis of complex molecules.[4] The ability to selectively introduce a wide array of substituents at the C2 position makes it an invaluable tool in the construction of compound libraries for drug discovery and in the targeted synthesis of bioactive molecules, especially in the development of kinase inhibitors. This guide has outlined its fundamental properties, synthesis, and key applications, providing a solid foundation for its effective use in the laboratory.

References

-

Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

-

Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Kashani, S. K., Jessiman, J. E., et al. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]

-

Luo, Y., & Wu, J. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 66(13), 4647–4650. Retrieved from [Link]

-

MedCrave. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Retrieved from [Link]

-

YouTube. (2023). Buchwald-Hartwig amination. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-4-iodo-6-methoxypyrimidine. Retrieved from [Link]

-

YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

-

Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). The Solid-state Hierarchy and Iodination Potential of [bis(3-acetaminopyridine)iodine(I)]PF6 - Supporting Information. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from [Link]

-

YouTube. (2018). Suzuki Coupling Mechanism and Applications. Retrieved from [Link]

-

PubChem. (n.d.). 2-Iodo-4-methoxyheptane. Retrieved from [Link]

-

National Institutes of Health. (2019). Development of MAP4 Kinase Inhibitors as Motor Neuron-Protecting Agents. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Recent Advances in Pyrimidine-Based Drugs. Retrieved from [Link]

- Google Patents. (n.d.). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.

-

National Institutes of Health. (2024). The role of the methoxy group in approved drugs. Retrieved from [Link]

-

Springer. (2020). Avoiding or Co-Opting ATP Inhibition: Overview of Type III, IV, V, and VI Kinase Inhibitors. Retrieved from [Link]

-

National Institutes of Health. (2024). Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products. Retrieved from [Link]

-

National Institutes of Health. (2005). Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions. Retrieved from [Link]

- Google Patents. (n.d.). CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.

-

PubChem. (n.d.). 2-Iodopyrimidine. Retrieved from [Link]

-

National Institutes of Health. (2025). 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies. Retrieved from [Link]

-

National Institutes of Health. (2021). Optimization of 4,6-Disubstituted Pyrido[3,2- d]pyrimidines as Dual MNK/PIM Inhibitors to Inhibit Leukemia Cell Growth. Retrieved from [Link]

- Google Patents. (n.d.). CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine.

-

Frontiers. (2025). 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies. Retrieved from [Link]

Sources

- 1. medcraveonline.com [medcraveonline.com]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. leapchem.com [leapchem.com]

- 5. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. alchempharmtech.com [alchempharmtech.com]

- 7. youtube.com [youtube.com]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 11. Sonogashira Coupling [organic-chemistry.org]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chemrxiv.org [chemrxiv.org]

- 15. 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Avoiding or Co-Opting ATP Inhibition: Overview of Type III, IV, V, and VI Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Development of MAP4 Kinase Inhibitors as Motor Neuron-Protecting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Optimization of 4,6-Disubstituted Pyrido[3,2- d]pyrimidines as Dual MNK/PIM Inhibitors to Inhibit Leukemia Cell Growth - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-Iodo-4-methoxypyrimidine: Starting Materials and Methodologies

Introduction

2-Iodo-4-methoxypyrimidine is a pivotal heterocyclic building block in contemporary medicinal chemistry and drug discovery. Its unique structural arrangement, featuring a reactive iodine substituent at the 2-position and a methoxy group at the 4-position of the pyrimidine core, renders it an exceptionally versatile intermediate for the synthesis of a diverse array of complex molecules. The iodine atom serves as a facile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the strategic introduction of a wide range of substituents. The methoxy group, in turn, modulates the electronic properties of the pyrimidine ring and can be a key pharmacophoric element or a precursor for further functionalization. This guide provides a comprehensive overview of the principal synthetic routes to this compound, with a focus on the selection of starting materials and a detailed examination of the experimental methodologies.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be approached from several common starting materials, each with its own set of advantages and considerations. The choice of a particular synthetic route often depends on the availability and cost of the starting materials, the desired scale of the reaction, and the overall synthetic strategy for the final target molecule. This guide will explore three primary, logically tiered synthetic pathways:

-

Route 1: Direct Halogen Exchange from 2-Chloro-4-methoxypyrimidine. This is the most direct approach, involving a single-step conversion of a readily available precursor.

-

Route 2: A Two-Step Synthesis from 2,4-Dichloropyrimidine. This route offers a cost-effective alternative by utilizing a more fundamental starting material and proceeds via a regioselective methoxylation followed by iodination.

-

Route 3: A Three-Step Synthesis from Uracil. This pathway represents a fundamental approach, starting from the abundant and inexpensive commodity chemical, uracil.

Route 1: Direct Iodination of 2-Chloro-4-methoxypyrimidine

This approach leverages the well-established Finkelstein reaction, a classic SN2-type halogen exchange.[1] While typically applied to alkyl halides, this transformation can also be effectively employed for activated aryl halides, such as 2-chloropyrimidines. The electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution (SNAr) at the 2-position.

Causality Behind Experimental Choices

The choice of an iodide salt and a polar aprotic solvent is critical for the success of this reaction. Sodium iodide is commonly used due to its good solubility in solvents like acetone, acetonitrile, or dimethylformamide (DMF), and the insolubility of the resulting sodium chloride in acetone can help drive the reaction to completion.[2] The use of a high boiling point solvent such as DMF allows for heating, which is often necessary to promote the substitution on the less reactive aryl chloride.

Experimental Protocol: Halogen Exchange of 2-Chloro-4-methoxypyrimidine

Materials:

-

2-Chloro-4-methoxypyrimidine

-

Sodium iodide (NaI)

-

Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 2-Chloro-4-methoxypyrimidine (1.0 eq) in anhydrous DMF, add sodium iodide (1.5 eq).

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with saturated aqueous sodium thiosulfate solution to remove any residual iodine, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

| Reagent/Solvent | Molar Eq. | Purpose |

| 2-Chloro-4-methoxypyrimidine | 1.0 | Starting material |

| Sodium iodide (NaI) | 1.5 | Iodide source for halogen exchange |

| Dimethylformamide (DMF) | - | Polar aprotic solvent |

| Ethyl acetate (EtOAc) | - | Extraction solvent |

| Sat. aq. Na₂S₂O₃ | - | Quenching excess iodine |

| Brine | - | Washing |

| Anhydrous Na₂SO₄ | - | Drying agent |

| Table 1: Reagents and their roles in the synthesis of this compound from 2-Chloro-4-methoxypyrimidine. |

digraph "Route_1_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#5F6368", penwidth=1.5];start [label="2-Chloro-4-methoxypyrimidine", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagents [label="NaI, DMF\n80-100 °C", shape=plaintext, fontcolor="#EA4335"]; product [label="this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> reagents [arrowhead=none]; reagents -> product;

caption[label="Workflow for Route 1", shape=plaintext, fontsize=10]; }digraph "Route_2_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#5F6368", penwidth=1.5];start [label="2,4-Dichloropyrimidine", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; reagents1 [label="NaOMe, MeOH\n0 °C to RT", shape=plaintext, fontcolor="#EA4335"]; intermediate [label="2-Chloro-4-methoxypyrimidine", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagents2 [label="NaI, DMF\n80-100 °C", shape=plaintext, fontcolor="#EA4335"]; product [label="this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> reagents1 [arrowhead=none]; reagents1 -> intermediate; intermediate -> reagents2 [arrowhead=none]; reagents2 -> product;

caption[label="Workflow for Route 2", shape=plaintext, fontsize=10]; }

Route 3: Synthesis from Uracil

This three-step synthesis begins with uracil (pyrimidine-2,4-diol), a readily available and inexpensive starting material. This route first involves the conversion of the diol to the corresponding dichloro derivative, followed by the two steps outlined in Route 2 .

Step 1: Chlorination of Uracil

Causality Behind Experimental Choices:

The conversion of the hydroxyl groups of uracil to chlorine atoms is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃). This reagent acts as both the chlorinating agent and the solvent when used in excess. The reaction often requires heating to high temperatures (reflux) to drive the transformation to completion. The addition of a tertiary amine, such as N,N-dimethylaniline, can catalyze the reaction.

Experimental Protocol: Synthesis of 2,4-Dichloropyrimidine

Materials:

-

Uracil (Pyrimidine-2,4-diol)

-

Phosphorus oxychloride (POCl₃)

-

Chloroform or Dichloromethane

-

Crushed ice

-

Saturated aqueous sodium carbonate (Na₂CO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, suspend uracil (1.0 eq) in an excess of phosphorus oxychloride (e.g., 4-5 volumes).

-

Heat the mixture to reflux (approximately 105-110 °C) and maintain for 3.5-4 hours. The reaction should be performed in a well-ventilated fume hood.

-

After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

-

Carefully remove the excess POCl₃ under reduced pressure.

-

Slowly and cautiously pour the remaining oily residue onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with extreme care.

-

Extract the aqueous mixture with chloroform or dichloromethane (3 x volumes).

-

Wash the combined organic layers with a saturated aqueous sodium carbonate solution to neutralize any remaining acid, followed by water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2,4-dichloropyrimidine. A reported yield for this procedure is around 95%.

| Reagent/Solvent | Molar Eq. | Purpose |

| Uracil | 1.0 | Starting material |

| Phosphorus oxychloride | Excess | Chlorinating agent and solvent |

| Chloroform/DCM | - | Extraction solvent |

| Ice | - | Quenching of excess POCl₃ |

| Sat. aq. Na₂CO₃ | - | Neutralization |

| Anhydrous Na₂SO₄ | - | Drying agent |

| Table 3: Reagents and their roles in the synthesis of 2,4-Dichloropyrimidine. |

Steps 2 and 3: Conversion of 2,4-Dichloropyrimidine to this compound

The 2,4-Dichloropyrimidine synthesized in the first step is then converted to this compound by following the two-step procedure detailed in Route 2 .

Conclusion

The synthesis of this compound can be efficiently achieved through several strategic pathways. The choice of the most suitable route depends on factors such as the availability and cost of the starting materials, the desired scale of production, and the overall synthetic context. The direct halogen exchange from 2-Chloro-4-methoxypyrimidine offers the most straightforward approach. The two-step synthesis from 2,4-Dichloropyrimidine provides a more economical alternative. For large-scale production where cost is a primary driver, the three-step synthesis from the commodity chemical uracil is a highly viable option. Each of these routes relies on well-understood and robust chemical transformations, providing medicinal and organic chemists with reliable methods to access this valuable synthetic intermediate.

References

-

A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. National Institutes of Health. [Link]

-

A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Semantic Scholar. [Link]

-

A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. ResearchGate. [Link]

- Preparation of 2,4-dichloro-5-methoxy pyrimidine.

-

Iodine(I) and Silver(I) Complexes Incorporating 3-Substituted Pyridines. National Institutes of Health. [Link]

-

Aryl-Iodide-Mediated Electrochemical Aziridination of Electron-Deficient Alkenes. ResearchGate. [Link]

-

2,4-Dichloropyrimidine. National Institutes of Health. [Link]

-

Selective C–H Iodination of (Hetero)arenes. ACS Publications. [Link]

-

Aromatic Iodides: Synthesis and Conversion to Heterocycles. MDPI. [Link]

-

The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. Semantic Scholar. [Link]

-

The Electrochemical Iodination of Electron-Deficient Arenes. ResearchGate. [Link]

-

Selective C–H Iodination of (Hetero)arenes. National Institutes of Health. [Link]

-

Finkelstein reaction. Wikipedia. [Link]

-

Finkelstein Reaction. SATHEE. [Link]

-

Efficient and Regioselective 4-Amino-de-chlorination of 2,4,6-Trichloropyrimidine with N-Sodium Carbamates. ResearchGate. [Link]

-

Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed. [Link]

- The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.

-

Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. wuxibiology.com. [Link]

-

Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides. MDPI. [Link]

- Preparation method of halogenated uracil compound.

-

Finkelstein Reaction. Organic Chemistry Portal. [Link]

- Process for the iodination of hydroxyaromatic and aminoaromatic compounds.

-

6-IODO-1-HEXENE. Organic Syntheses. [Link]

- Method for preparing 2,4, 5-trichloropyrimidine.

-

1,4-DIPHENYL-5-AMINO-1,2,3-TRIAZOLE. Organic Syntheses. [Link]

-

Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. National Institutes of Health. [Link]

-

Procedure for the Iodination of IGFs (Chloramine-T method). GroPep. [Link]

-

Oxidative Iodination of Deactivated Arenes in Concentrated Sulfuric Acid with I2/NaIO4 and KI/NaIO4 Iodinating Systems. Organic Chemistry Portal. [Link]

Sources

Spectroscopic C-Suite: A Multi-Technique Interrogation of 2-Iodo-4-methoxypyrimidine

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: The Strategic Imperative of Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Neighborhood

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By subjecting the sample to a strong magnetic field and perturbing the nuclear spins with radiofrequency pulses, we can glean detailed information about the chemical environment of each nucleus.

¹H NMR Spectroscopy: A Proton's Perspective

Proton NMR (¹H NMR) provides information on the number of distinct proton environments and their connectivity. For 2-iodo-4-methoxypyrimidine, we anticipate a simple yet informative spectrum.

Expected ¹H NMR Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.3 | Doublet (d) | 1H | H6 |

| ~6.7 | Doublet (d) | 1H | H5 |

| ~4.0 | Singlet (s) | 3H | -OCH₃ |

Causality Behind Experimental Choices & Interpretation:

The choice of solvent is critical in NMR. A deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), is used to avoid overwhelming the spectrum with solvent protons. The predicted chemical shifts are influenced by the electronic environment. The pyrimidine ring is electron-deficient, and the protons attached to it are therefore deshielded, appearing at a lower field (higher ppm). The H6 proton is expected to be further downfield than the H5 proton due to the anisotropic effect of the adjacent nitrogen atom. The methoxy protons, being attached to an oxygen atom, are also deshielded but to a lesser extent than the aromatic protons. The coupling between the H5 and H6 protons, which are vicinal (three bonds apart), would result in a doublet for each signal, with a coupling constant (J-value) typically in the range of 5-6 Hz.

Experimental Protocol: ¹H NMR Spectroscopy

Caption: Workflow for ¹H NMR Data Acquisition.

¹³C NMR Spectroscopy: The Carbon Backbone Revealed

Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in a molecule.

Expected ¹³C NMR Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~170 | C4 |

| ~160 | C6 |

| ~120 | C2 |

| ~100 | C5 |

| ~55 | -OCH₃ |

Causality Behind Experimental Choices & Interpretation:

The ¹³C isotope has a low natural abundance (~1.1%), so a greater number of scans are typically required to obtain a good signal-to-noise ratio compared to ¹H NMR. Proton decoupling is commonly employed to simplify the spectrum by removing the splitting caused by attached protons, resulting in a single peak for each unique carbon atom. The chemical shifts in ¹³C NMR are highly dependent on the hybridization and the electronic environment of the carbon atoms. The C4 carbon, being attached to the electronegative oxygen and nitrogen atoms, is expected to be the most deshielded. The C2 carbon, bonded to the highly electronegative iodine and two nitrogen atoms, will also be significantly downfield. The C6 and C5 carbons of the pyrimidine ring will appear at intermediate chemical shifts, while the methoxy carbon will be the most shielded (upfield).

Experimental Protocol: ¹³C NMR Spectroscopy

Caption: Workflow for ¹³C NMR Data Acquisition.

Infrared (IR) Spectroscopy: Unveiling Functional Groups through Molecular Vibrations

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic |

| ~2950-2850 | C-H stretch | -OCH₃ |

| ~1600-1450 | C=C and C=N stretch | Pyrimidine ring |

| ~1250-1000 | C-O stretch | Aryl ether |

| Below 800 | C-I stretch | Iodo group |

Causality Behind Experimental Choices & Interpretation:

The sample for IR spectroscopy can be prepared in various ways, such as a thin film, a KBr pellet, or a solution. The choice depends on the physical state of the sample and the desired information. The spectrum is typically divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (below 1500 cm⁻¹). The C-H stretching vibrations of the aromatic ring and the methoxy group are expected in their characteristic regions. The pyrimidine ring will exhibit a series of complex stretching vibrations in the 1600-1450 cm⁻¹ range. A strong absorption band corresponding to the C-O stretching of the aryl ether is anticipated. The C-I stretching vibration is expected at a low frequency, often in the far-infrared region, due to the high mass of the iodine atom.

Experimental Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)

Caption: Workflow for ATR-IR Data Acquisition.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can aid in structural elucidation.

Expected Mass Spectrometry Data

| m/z | Interpretation |

| 236 | [M]⁺ (Molecular ion) |

| 208 | [M - CO]⁺ |

| 127 | [I]⁺ |

| 109 | [M - I]⁺ |

| 79 | [C₄H₃N₂]⁺ |

Causality Behind Experimental Choices & Interpretation:

Various ionization techniques can be used in mass spectrometry, such as Electron Ionization (EI) or Electrospray Ionization (ESI). EI is a hard ionization technique that often leads to extensive fragmentation, providing valuable structural information. The molecular ion peak ([M]⁺) at m/z 236 would confirm the molecular weight of this compound. The fragmentation pattern is dictated by the stability of the resulting ions and neutral fragments. Common fragmentation pathways for pyrimidine derivatives include the loss of small molecules like CO. The C-I bond is relatively weak and can cleave to give a prominent peak for the iodine cation at m/z 127 or the pyrimidine fragment at m/z 109. Further fragmentation of the pyrimidine ring can also occur.

Experimental Protocol: Mass Spectrometry (Electron Ionization - EI)

Caption: Workflow for EI-MS Data Acquisition.

Conclusion: A Unified Spectroscopic Portrait

The collective application of NMR, IR, and MS provides a comprehensive and self-validating spectroscopic profile of this compound. Each technique offers a unique and complementary piece of the structural puzzle. While this guide presents a predictive framework, the described methodologies and interpretative logic provide a robust foundation for the empirical analysis of this important synthetic intermediate. For any drug development program, the rigorous application of these spectroscopic techniques is an indispensable component of quality control and regulatory compliance, ensuring the integrity of the chemical matter from the bench to potential clinical applications.

References

Sources

An In-depth Technical Guide on the Solubility of 2-Iodo-4-methoxypyrimidine in Organic Solvents

Abstract